molecular formula C11H21N3O2S B2921311 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide CAS No. 1235028-41-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2921311
CAS No.: 1235028-41-7
M. Wt: 259.37
InChI Key: BIEAXEFRDBTYFS-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine with butane-1-sulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The ethylamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides or sulfonic acids.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Various substituted pyrazoles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Sulfonamides are known for their antimicrobial properties, and this compound could be explored for its activity against various pathogens.

Medicine: In medicine, sulfonamides are used as antibiotics. This compound could be investigated for its therapeutic potential in treating bacterial infections.

Industry: In the industrial sector, sulfonamides are used in the production of dyes, detergents, and other chemicals. This compound could be utilized in the development of new industrial products.

Comparison with Similar Compounds

  • Sulfisoxazole: Another sulfonamide with antimicrobial properties.

  • Sulfadiazine: Used in the treatment of bacterial infections.

  • Sulfonylureas: Used in the treatment of diabetes.

Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific structural features, such as the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group, which may confer distinct biological and chemical properties compared to other sulfonamides.

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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-4-5-8-17(15,16)12-6-7-14-11(3)9-10(2)13-14/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAXEFRDBTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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